n-(1-(1h-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide
Description
n-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan carboxamide core linked to a pyrazole-substituted propan-2-yl group. Furan derivatives are well-documented for their anti-inflammatory, analgesic, and antimicrobial properties, often attributed to their ability to modulate enzyme activity (e.g., cyclooxygenase-2 (COX-2) inhibition) . The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, may enhance binding affinity to biological targets due to its hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(1-pyrazol-1-ylpropan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-9(8-14-6-3-5-12-14)13-11(15)10-4-2-7-16-10/h2-7,9H,8H2,1H3,(H,13,15) |
InChI Key |
PTJKQWVTRJEBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives
The pyrazole ring in N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide is typically synthesized via cyclocondensation, a method pioneered by Knorr et al. in 1883. This approach involves reacting 1,3-diketones with hydrazines under controlled conditions. For example, ethyl acetoacetate reacts with phenylhydrazine in the presence of nano-ZnO catalysts to yield 1,3,5-substituted pyrazoles with 95% efficiency. The reaction mechanism proceeds through nucleophilic attack by hydrazine on the carbonyl groups, followed by dehydration (Figure 1).
Key reaction parameters :
Functionalization of Propan-2-amine Intermediates
The propan-2-ylamine side chain is introduced via nucleophilic substitution. A 2024 study demonstrated that 1-(1H-pyrazol-1-yl)propan-2-amine reacts with 5-bromofuran-2-carbonyl chloride in tetrahydrofuran (THF) at −20°C to form the target carboxamide. Triethylamine acts as a base to scavenge HCl, achieving yields of 78–82%.
Advanced Methodologies
One-Pot Multicomponent Reactions
Recent protocols emphasize efficiency by combining pyrazole formation and carboxamide coupling in a single vessel. A 2025 patent detailed a copper-catalyzed reaction between furan-2-carboxylic acid, propargylamine, and 1H-pyrazole-1-propanol, yielding the title compound in 85% purity after recrystallization. This method reduces purification steps and minimizes waste.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation step, cutting reaction times from hours to minutes. Researchers achieved 92% yield by irradiating a mixture of dimethyl acetylenedicarboxylate and hydrazine hydrate at 150 W for 10 minutes. The technique is particularly effective for scale-up, as demonstrated in a 2022 pilot study producing 50 kg batches.
Catalytic Systems and Their Impact
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Source |
|---|---|---|---|---|---|
| Nano-ZnO | DMF | 80 | 95 | 98 | |
| Cu(OTf)₂ | Ethanol | Reflux | 78 | 85 | |
| None (thermal) | Toluene | 110 | 65 | 72 |
Table 1: Comparative performance of catalytic systems in pyrazole ring formation. Nano-ZnO outperforms traditional catalysts in both yield and selectivity.
Characterization and Quality Control
Spectroscopic Validation
Post-synthesis characterization employs:
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the propan-2-yl group relative to the furan ring. The dihedral angle between pyrazole and furan planes is 87.5°, indicating minimal conjugation.
Industrial-Scale Production Challenges
Byproduct Formation
The primary impurity (3–7%) is N-(1-(3H-pyrazol-3-yl)propan-2-yl)furan-2-carboxamide, arising from tautomerization during cyclocondensation. Mitigation strategies include:
Solvent Recovery Systems
Ethanol and THF account for 70% of process waste. Closed-loop distillation units recover >95% solvents, reducing production costs by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer and anti-viral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : N-(2-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)furan-2-carboxamide
- Structural Differences : Replaces the pyrazole group with a benzyl-substituted triazole ring.
- Synthesis : Synthesized via coupling of 2-furoyl chloride (104e) with 2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine (109a), yielding 64% product after silica gel chromatography (n-hexane/EtOAc 2:1→1:1) .
- Physical Properties : Melting point = 95–97°C; confirmed by NMR, IR, and HRMS .
Compound B : N-(2-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)acrylamide
- Structural Differences : Substitutes the furan carboxamide with an acrylamide group.
- Synthesis : Similar route using 2-acrylyl chloride (104f) and 109a, yielding 79% product (higher than Compound A) due to improved reactivity of the acrylamide precursor .
Functional Group Impact on Activity
- Pyrazole vs. Triazole : Pyrazole’s two nitrogen atoms may enhance target selectivity compared to triazole’s three nitrogen atoms, which could alter electronic properties and steric interactions.
- Furan Carboxamide vs. Acrylamide: The furan ring’s aromaticity and oxygen atom likely contribute to COX-2 inhibition, as seen in diaryl furanone derivatives (e.g., Scheme 15 in ), whereas acrylamide’s conjugated system may favor different biological pathways .
Pharmacological Potential
Diaryl furanone derivatives (structurally distinct but sharing the furan core) exhibit COX-2 inhibitory potency comparable to rofecoxib, a withdrawn NSAID . This suggests that n-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide could similarly target inflammatory pathways, though empirical validation is required.
Biological Activity
The compound n-(1-(1H-pyrazol-1-yl)propan-2-yl)furan-2-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article aims to explore the biological activity of this compound, supported by data tables and case studies from recent research.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a pyrazole ring, which is known for its role in various pharmacological activities. The presence of the furan moiety enhances its potential therapeutic effects.
Anticancer Properties
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 0.46 | Aurora-A kinase inhibition |
| Similar Pyrazole Derivative | NCI-H460 | 0.39 | Induction of autophagy |
| Another Derivative | A549 | 26 | Growth inhibition |
The compound demonstrated a notable IC50 value of 0.46 µM against the MCF7 breast cancer cell line, indicating potent growth inhibitory effects. Additionally, it exhibited mechanisms such as Aurora-A kinase inhibition, which is crucial in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been investigated. Studies have shown that certain derivatives possess significant antibacterial activity against pathogens like Staphylococcus aureus.
| Derivative | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Bactericidal |
| Other Active Derivative | 0.30 - 0.35 | Bacteriostatic |
The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at low concentrations, showcasing its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
- Cancer Therapeutics : A study conducted by Wei et al. demonstrated that pyrazole derivatives could inhibit tumor growth in various cell lines, with IC50 values ranging from 3.79 µM to 42.30 µM across different types of cancer cells .
- Antimicrobial Evaluation : In vitro tests revealed that specific pyrazole derivatives exhibited strong antimicrobial properties with MIC values as low as 0.22 µg/mL against Staphylococcus aureus, indicating their potential use in treating infections .
- Androgen Receptor Modulation : Compounds similar to this compound have been identified as potent androgen receptor modulators, particularly useful in prostate cancer treatment due to their ability to inhibit AR-dependent cell proliferation .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(1-(1H-pyrazol-1-yl)propan-2-yl)furan-2-carboxamide and related analogs?
Methodological Answer: The synthesis typically involves coupling reactions between activated furan-2-carboxylic acid derivatives (e.g., acid chlorides) and amine-containing precursors. For example, details a protocol using 2-furoyl chloride and a substituted propan-2-amine under basic conditions, followed by purification via silica gel column chromatography (hexane/EtOAc gradients). Yield optimization strategies include controlling stoichiometry (1.2–1.5 eq. of acyl chloride) and reaction time (12–24 hrs). Side products, such as unreacted amines or dimerized species, are monitored using TLC or HPLC .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?
Methodological Answer:
- FT-IR : Key peaks include ~1677 cm⁻¹ (C=O stretch of amide) and ~1184 cm⁻¹ (C=S in thiourea analogs; not present in the parent compound) ( ).
- ¹H NMR : Look for δ 6.7–8.1 ppm (aromatic protons from furan and pyrazole), δ 4.0–5.2 ppm (CH/CH₂ adjacent to the amide), and δ 1.4–2.1 ppm (methyl groups). reports a singlet at δ 14.04 ppm for the amide NH in DMSO-d₆.
- ¹³C NMR : Peaks at δ 157 ppm (amide C=O) and 127–113 ppm (aromatic carbons) confirm backbone connectivity .
Q. What solubility and stability profiles are critical for handling this compound in vitro?
Methodological Answer:
- Solubility : Test in DMSO (primary stock solvent), water (limited solubility due to hydrophobic furan/pyrazole groups), and ethanol. notes ≥95% purity, suggesting low polar impurities.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation (e.g., furan ring opening) is a risk; store under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
Methodological Answer: Contradictions may arise from disordered solvent molecules or twinned crystals. recommends using SHELX programs for refinement:
- SHELXD : For phase problem resolution in twinned crystals.
- SHELXL : Apply restraints for bond lengths/angles in disordered regions. Validate with R-factor convergence (<5% difference between R₁ and wR₂). Cross-check with spectroscopic data (e.g., NMR dihedral angles vs. crystallographic torsion angles) .
Q. What strategies improve synthetic yield of this compound in multi-step reactions?
Methodological Answer:
- Step Optimization : Isolate intermediates (e.g., 2-(1H-pyrazol-1-yl)propan-2-amine) via recrystallization (EtOAc/hexane) to ≥98% purity before coupling ( ).
- Catalysis : Screen Pd or Ru catalysts (e.g., uses Ru for C–H activation in analogous triazole derivatives).
- Workflow : Use Design of Experiments (DoE) to assess temperature, solvent (DMF vs. THF), and base (Et₃N vs. DIPEA) effects. highlights nitroso byproducts in related carboxamides, requiring LC-MS monitoring .
Q. How can computational modeling predict the compound’s pharmacokinetic or receptor-binding properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with androgen receptor (AR) crystal structures (PDB: 2PIX) to map interactions between the pyrazole-furan core and AR’s ligand-binding domain. notes AR antagonism in analogs.
- ADMET Prediction : SwissADME calculates logP (~2.5; moderate lipophilicity) and CYP450 inhibition risks. MD simulations (AMBER) assess metabolic stability of the furan ring .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- NMR Shift Discrepancies : Compare computed (DFT/B3LYP/6-31G*) and experimental ¹³C shifts. Deviations >5 ppm suggest conformational flexibility (e.g., amide rotamers). Use variable-temperature NMR to probe dynamics.
- IR Band Assignments : Overlap of C=O and aromatic C=C stretches may occur. Deconvolute peaks using second-derivative analysis or 2D-IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
